molecular formula C23H34N2OS B11318358 N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

Cat. No.: B11318358
M. Wt: 386.6 g/mol
InChI Key: IIRUIMGNTAVNDQ-UHFFFAOYSA-N
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Description

N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is first functionalized to introduce a carboxamide group. Subsequently, the piperidine and thiophene moieties are introduced through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and thiophenes, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The piperidine and thiophene moieties allow it to bind to receptors or enzymes, modulating their activity. The adamantane core provides stability and enhances the compound’s ability to cross biological membranes. Pathways involved may include neurotransmitter modulation or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)

Uniqueness

N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide stands out due to its unique combination of an adamantane core with piperidine and thiophene moieties. This structure imparts distinct physicochemical properties, such as enhanced stability and membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H34N2OS

Molecular Weight

386.6 g/mol

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]adamantane-1-carboxamide

InChI

InChI=1S/C23H34N2OS/c1-16-4-6-25(7-5-16)20(21-3-2-8-27-21)15-24-22(26)23-12-17-9-18(13-23)11-19(10-17)14-23/h2-3,8,16-20H,4-7,9-15H2,1H3,(H,24,26)

InChI Key

IIRUIMGNTAVNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5

Origin of Product

United States

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